molecular formula C27H23N3O3S B2939647 5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-phenylethyl)thio)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide CAS No. 374914-08-6

5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-phenylethyl)thio)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide

Cat. No. B2939647
CAS RN: 374914-08-6
M. Wt: 469.56
InChI Key: RHDFNGPFCREOPQ-UHFFFAOYSA-N
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Description

5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-phenylethyl)thio)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C27H23N3O3S and its molecular weight is 469.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocycles

The synthesis of new biologically active compounds incorporating heterocyclic moieties, such as pyrimidine and pyridazine, is a significant area of study. These compounds, including analogues of the nitrogen-containing bases of the pyrimidine series, are essential for developing new therapeutic agents. Arylmethylidene derivatives of furan-2(3H)-ones serve as critical building blocks in constructing molecules containing pyridine and pyridazine fragments, demonstrating pronounced plant-growth regulatory activity (Aniskova, Grinev, & Yegorova, 2017).

Antiprotozoal Agents

Compounds derived from furan and imidazo[1,2-a]pyridines have shown significant antiprotozoal activity. A specific compound, synthesized from a series of chemical reactions starting with 2-acetylfuran and undergoing processes like bromination and Suzuki coupling, demonstrated strong DNA affinities and in vitro effectiveness against T. b. rhodesiense and P. falciparum. This research provides a foundation for developing new treatments for diseases caused by protozoal infections (Ismail et al., 2004).

Non-linear Optical (NLO) Properties

The synthesis and characterization of compounds through water-mediated synthesis, involving components like N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile, have been explored for their potential in non-linear optical (NLO) applications and anticancer activity. These compounds were investigated using various spectroscopic techniques and computational chemistry methods, demonstrating their utility in scientific research focused on material sciences and drug development (Jayarajan et al., 2019).

Neuroinflammation Imaging

In neuroscientific research, specific compounds targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) have been synthesized for imaging reactive microglia and disease-associated microglia in neuroinflammation. This application is vital for understanding and developing therapeutics for a range of neuropsychiatric disorders, demonstrating the compound's relevance in biomedical imaging and neuroscience (Horti et al., 2019).

properties

IUPAC Name

5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-6-phenacylsulfanyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-17-9-6-7-12-21(17)30-26(32)24-18(2)29-27(20(15-28)25(24)23-13-8-14-33-23)34-16-22(31)19-10-4-3-5-11-19/h3-14,25,29H,16H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDFNGPFCREOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CO3)C#N)SCC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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